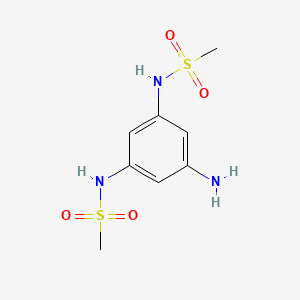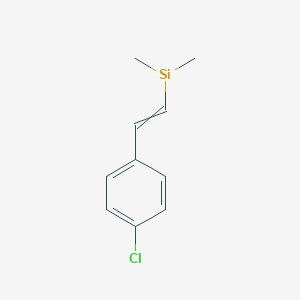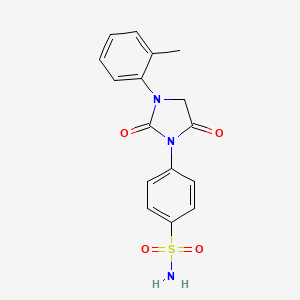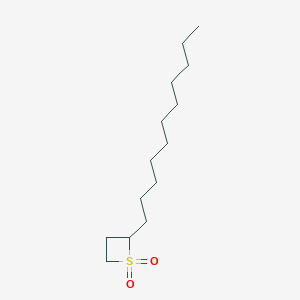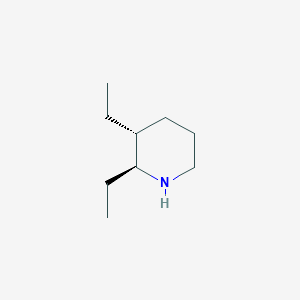
CID 71402207
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71402207 is a chemical compound with unique properties and applications in various fields
Preparation Methods
The preparation of CID 71402207 involves specific synthetic routes and reaction conditions. One common method includes the use of a strong base and a solvent to facilitate the reaction. The process typically involves heating and stirring the reactants to achieve the desired product . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing impurities.
Chemical Reactions Analysis
CID 71402207 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium cyanide, sodium methoxide, and ammonia . The major products formed from these reactions depend on the specific conditions and reagents used. For example, in alkaline conditions, this compound can form Meisenheimer complexes .
Scientific Research Applications
CID 71402207 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a starting material for the synthesis of other compounds. In biology, it is utilized in studies involving cellular processes and metabolic pathways. In medicine, this compound is investigated for its potential therapeutic effects and its role in drug development. Industrial applications include its use in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CID 71402207 involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
CID 71402207 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. For example, compounds with similar reactivity or biological activity can be used as reference points. The comparison helps to understand the distinct properties and potential advantages of this compound .
Properties
CAS No. |
72388-84-2 |
|---|---|
Molecular Formula |
LiSSn |
Molecular Weight |
157.7 g/mol |
InChI |
InChI=1S/Li.S.Sn |
InChI Key |
LTDAQVLIZRQEBW-UHFFFAOYSA-N |
Canonical SMILES |
[Li].S=[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


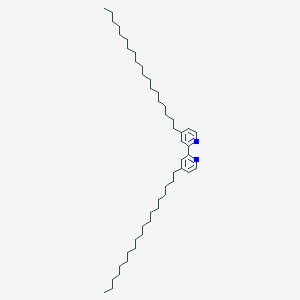
![2-{2-[(1-Bromo-2-phenylpropan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14473419.png)

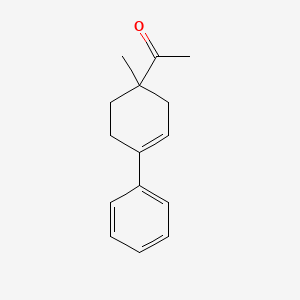
![5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate](/img/structure/B14473445.png)
![2-[(E)-(2-Chlorophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14473454.png)

![1-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B14473467.png)
